molecular formula C8H7BrF2O B1349796 2-(Difluoromethoxy)benzyl bromide CAS No. 85684-64-6

2-(Difluoromethoxy)benzyl bromide

Cat. No. B1349796
CAS RN: 85684-64-6
M. Wt: 237.04 g/mol
InChI Key: JSYYKHKAGPBIHF-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzyl bromide is a chemical compound used as a building block in organic synthesis . It is also used as a coupling reagent and N-protecting reagent .


Molecular Structure Analysis

The molecular formula of 2-(Difluoromethoxy)benzyl bromide is C8H7BrF2O . Its molecular weight is 237.04 . The InChI code is 1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2 .


Physical And Chemical Properties Analysis

2-(Difluoromethoxy)benzyl bromide is a liquid at room temperature . It has a density of 1.55 and a molecular weight of 237.04 . Its melting point is 108°C and boiling point is 222°C .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Reduction : Benzylic bromides like 2-(Difluoromethoxy)benzyl bromide can be reduced at solid electrodes, leading to the generation of benzyl radicals. These radicals can couple or add onto cathodic materials. Such processes have been explored with palladium electrodes and others covered with layers of Cu-Pd, Ag-Pd, Au-Pd, and Ni-Pd, which favor the one-electron scission of the C-Br bond (Jouikov & Simonet, 2010).

Organic Synthesis and Catalysis

  • Benzylic Bromination : This compound can be used in various benzylic bromination processes. For example, N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation is used for clean, rapid, and high-yielding reactions (Suarez et al., 2009).
  • Carbene-Catalyzed Reductive Coupling : Benzyl bromides are activated for radical reactions via single-electron-transfer processes. These radicals can undergo formal 1,2-addition with ketones, allowing direct coupling of electrophilic carbons (Li et al., 2016).

Polymer Science

  • Preparation of Polymers : Benzylic bromides are used in the preparation of polymers with controlled molecular architecture, particularly in dendritic macromolecules. The process involves the condensation of benzylic bromide with phenolic groups under phase-transfer conditions (Hawker & Fréchet, 1990).

Photochemical Processes

  • Light-Induced Bromination : Benzylic compounds can be brominated using a photochemical process in a continuous-flow protocol, demonstrating a general approach to benzyl bromide synthesis (Cantillo et al., 2014).

Carbohydrate Chemistry

  • Glycosidation of Thioglycosides : Benzylic bromides are used in glycosidation processes. The β-bromide of the superdisarmed series can be obtained directly from thioglycoside precursors and used to form α-glycosides (Kaeothip et al., 2012).

Safety And Hazards

2-(Difluoromethoxy)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYYKHKAGPBIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371756
Record name 2-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)benzyl bromide

CAS RN

85684-64-6
Record name 2-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-(difluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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